N-(3-Aminopropyl)-thiomorpholine
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Overview
Description
N-(3-Aminopropyl)-thiomorpholine is an organic compound that features a thiomorpholine ring substituted with a 3-aminopropyl group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both an amine group and a sulfur-containing ring structure imparts unique chemical properties to this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminopropyl)-thiomorpholine typically involves the reaction of thiomorpholine with 3-chloropropylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 3-chloropropylamine attacks the sulfur atom in thiomorpholine, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as purification steps such as distillation or crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiomorpholine derivatives with altered functional groups.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acyl chlorides or alkyl halides are common reagents for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiomorpholine derivatives.
Substitution: Acylated or alkylated thiomorpholine derivatives.
Scientific Research Applications
N-(3-Aminopropyl)-thiomorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)-thiomorpholine involves its interaction with biological molecules through its amine and sulfur groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. The compound may target specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N-(3-Aminopropyl)-methacrylamide: Similar in structure but contains a methacrylamide group instead of a thiomorpholine ring.
3-Aminopropyltriethoxysilane: Contains a silane group and is used for surface functionalization.
N-(3-Aminopropyl)-2-nitrobenzenamine: Contains a nitrobenzene moiety and is studied for its pharmacological properties.
Uniqueness: N-(3-Aminopropyl)-thiomorpholine is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical properties compared to other similar compounds. The sulfur atom in the ring can participate in unique chemical reactions, making this compound valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-thiomorpholin-4-ylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2S/c8-2-1-3-9-4-6-10-7-5-9/h1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECTZHBMZRYGEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568196 |
Source
|
Record name | 3-(Thiomorpholin-4-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60568196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75653-87-1 |
Source
|
Record name | 3-(Thiomorpholin-4-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60568196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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